"1-Isonicotinoylpiperidine-2-carboxylic acid" synthesis pathway
"1-Isonicotinoylpiperidine-2-carboxylic acid" synthesis pathway
An In-depth Technical Guide to the Synthesis of 1-Isonicotinoylpiperidine-2-carboxylic Acid
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of a viable and robust synthetic pathway for 1-Isonicotinoylpiperidine-2-carboxylic acid, a molecule of interest for researchers in medicinal chemistry and drug development. The synthesis is strategically designed as a two-step process, commencing with the preparation of the precursor, piperidine-2-carboxylic acid (also known as pipecolic acid), followed by its acylation with isonicotinoyl chloride. This document delves into the mechanistic underpinnings of each synthetic step, offers detailed experimental protocols, and presents the information in a clear, structured format for practical application in a laboratory setting. The causality behind experimental choices is explained to provide a deeper understanding of the synthesis strategy.
Introduction and Strategic Overview
1-Isonicotinoylpiperidine-2-carboxylic acid is a heterocyclic compound that incorporates the structural features of both pipecolic acid and isonicotinic acid. Such hybrid molecules are of significant interest in the development of novel therapeutic agents due to their potential to interact with a variety of biological targets. The synthesis of this target molecule can be efficiently achieved through a convergent approach, which involves the preparation of the two key building blocks followed by their coupling.
The chosen synthetic strategy hinges on two core transformations:
-
Heterocyclic Ring Reduction: The synthesis of the piperidine core is accomplished via the catalytic hydrogenation of 2-pyridinecarboxylic acid. This method is favored for its high efficiency and the relative ease of handling the starting materials and catalyst.
-
Amide Bond Formation: The crucial C-N bond linkage is formed through the acylation of the secondary amine of piperidine-2-carboxylic acid with an activated form of isonicotinic acid, specifically isonicotinoyl chloride. This reaction is a classic example of nucleophilic acyl substitution.
The following sections will provide a detailed exploration of each of these synthetic steps.
Synthesis Pathway Visualization
The overall synthetic pathway is depicted in the following diagram:
Caption: Overall synthesis pathway for 1-Isonicotinoylpiperidine-2-carboxylic acid.
Step 1: Synthesis of Piperidine-2-carboxylic Acid
The initial step involves the reduction of the pyridine ring of 2-pyridinecarboxylic acid to yield piperidine-2-carboxylic acid.
Mechanistic Considerations
Catalytic hydrogenation is a well-established method for the reduction of aromatic heterocyclic rings. In this case, palladium on carbon (Pd/C) is an effective catalyst. The reaction proceeds via the adsorption of hydrogen and the pyridine ring onto the surface of the palladium catalyst, followed by the stepwise addition of hydrogen atoms across the double bonds of the ring until it is fully saturated. The use of water as a solvent and elevated temperature and pressure facilitates the reaction kinetics.
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of piperidine carboxylic acids.[1]
Materials:
-
2-Pyridinecarboxylic acid
-
10% Palladium on carbon (Pd/C)
-
Deionized water
-
Methanol
-
Nitrogen gas
-
Hydrogen gas
Equipment:
-
High-pressure hydrogenation reactor (autoclave)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a high-pressure hydrogenation vessel, combine 2-pyridinecarboxylic acid, deionized water, and 10% Pd/C in a weight ratio of approximately 1:7:0.03.
-
Seal the reactor and purge the system with nitrogen gas to remove any air.
-
Introduce hydrogen gas into the reactor to a pressure of 4-5 MPa.
-
Heat the reaction mixture to 90-100°C with constant stirring.
-
Maintain these conditions for 3-4 hours, monitoring the hydrogen uptake to determine the reaction's completion.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Filter the reaction mixture to remove the palladium on carbon catalyst.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove about 50% of the water.
-
Cool the concentrated solution to 30°C and add methanol to precipitate the piperidine-2-carboxylic acid.
-
Further, cool the mixture to 0°C to maximize precipitation.
-
Collect the solid product by filtration, wash with a small amount of cold methanol, and dry under vacuum.
Data Summary
| Parameter | Value |
| Starting Material | 2-Pyridinecarboxylic Acid |
| Catalyst | 10% Palladium on Carbon |
| Solvent | Water |
| Temperature | 90-100°C |
| Pressure | 4-5 MPa |
| Reaction Time | 3-4 hours |
| Product | Piperidine-2-carboxylic Acid |
Step 2: Synthesis of Isonicotinoyl Chloride
For the subsequent acylation step, isonicotinic acid is converted to its more reactive acid chloride derivative.
Mechanistic Considerations
Thionyl chloride (SOCl₂) is a common and effective reagent for the conversion of carboxylic acids to acid chlorides. The reaction proceeds through the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion, leading to the formation of the acid chloride and the evolution of sulfur dioxide and hydrogen chloride gases. The reaction is typically performed under reflux to drive it to completion. The product is often obtained as a hydrochloride salt due to the presence of HCl.[2][3]
Experimental Protocol
This protocol is based on standard procedures for the preparation of isonicotinoyl chloride.[2]
Materials:
-
Isonicotinic acid
-
Thionyl chloride (SOCl₂)
-
Dry diethyl ether
Equipment:
-
Round-bottom flask with a reflux condenser and drying tube
-
Heating mantle or oil bath
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add isonicotinic acid.
-
Cool the flask in an ice bath and slowly add an excess of thionyl chloride.
-
Once the initial exothermic reaction subsides, heat the mixture to reflux and maintain for 1.5 hours.
-
After the reflux period, allow the mixture to cool and then carefully remove the excess thionyl chloride by distillation under reduced pressure.
-
To the crystalline residue, add dry diethyl ether and stir to precipitate the isonicotinoyl chloride hydrochloride.
-
Collect the white precipitate by filtration, wash with a fresh portion of dry diethyl ether, and dry under vacuum.
Data Summary
| Parameter | Value |
| Starting Material | Isonicotinic Acid |
| Reagent | Thionyl Chloride |
| Condition | Reflux |
| Reaction Time | 1.5 hours |
| Product | Isonicotinoyl Chloride Hydrochloride |
Step 3: Synthesis of 1-Isonicotinoylpiperidine-2-carboxylic acid
This final step involves the coupling of piperidine-2-carboxylic acid with isonicotinoyl chloride to form the target molecule.
Mechanistic Considerations
This reaction is a Schotten-Baumann type acylation, where the secondary amine of piperidine-2-carboxylic acid acts as a nucleophile and attacks the electrophilic carbonyl carbon of isonicotinoyl chloride. The reaction is typically carried out in a two-phase system (e.g., dichloromethane and water) with a base (e.g., sodium hydroxide) present in the aqueous phase. The base serves to neutralize the hydrogen chloride that is formed during the reaction and also to deprotonate the ammonium salt of the piperidine-2-carboxylic acid, freeing the amine for reaction. The presence of the carboxylic acid group on the piperidine ring is a key consideration. Under these basic conditions, the carboxylic acid will be deprotonated to its carboxylate form, which is less nucleophilic than the secondary amine, thus favoring N-acylation.
Proposed Experimental Protocol
Materials:
-
Piperidine-2-carboxylic acid
-
Isonicotinoyl chloride hydrochloride
-
Dichloromethane (DCM) or another suitable inert solvent
-
Sodium hydroxide (NaOH) solution (e.g., 2M)
-
Hydrochloric acid (HCl) for acidification
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Two-necked round-bottom flask with a dropping funnel and magnetic stirrer
-
Ice bath
-
Separatory funnel
-
pH paper or pH meter
Procedure:
-
Dissolve piperidine-2-carboxylic acid in an aqueous solution of sodium hydroxide in a two-necked round-bottom flask, and cool the mixture in an ice bath.
-
In a separate flask, dissolve isonicotinoyl chloride hydrochloride in dichloromethane.
-
Transfer the dichloromethane solution of isonicotinoyl chloride hydrochloride to a dropping funnel and add it dropwise to the stirred, cooled aqueous solution of piperidine-2-carboxylic acid over 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Wash the organic layer with water and then with brine.
-
Carefully acidify the aqueous layer with hydrochloric acid to a pH of approximately 3-4 to precipitate the product.
-
Extract the acidified aqueous layer with a suitable organic solvent such as ethyl acetate.
-
Combine all organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/hexanes).
Data Summary
| Parameter | Value |
| Reactant 1 | Piperidine-2-carboxylic Acid |
| Reactant 2 | Isonicotinoyl Chloride Hydrochloride |
| Solvent System | Dichloromethane/Water |
| Base | Sodium Hydroxide |
| Temperature | 0°C to Room Temperature |
| Reaction Time | 3-4 hours |
| Product | 1-Isonicotinoylpiperidine-2-carboxylic acid |
Conclusion
The synthesis of 1-Isonicotinoylpiperidine-2-carboxylic acid can be reliably achieved through a three-step process involving the hydrogenation of 2-pyridinecarboxylic acid, the conversion of isonicotinic acid to its acid chloride, and a final Schotten-Baumann acylation. This guide provides a robust framework for researchers to produce this compound of interest. The experimental protocols are based on established chemical principles and can be adapted as needed for specific laboratory conditions and scaling requirements. As with all chemical syntheses, appropriate safety precautions should be taken at all times.
References
- CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents.
-
Kharatkar R. Synthesis, Characterization and Biological Evaluation of Novel 1-[2-(2-. Tert-Butylcarbamoyl-Benzoylamino)-Alkyl. Acyl]-Piperidine-4-Carboxylic Acid Methyl. Ester. J Pharm Sci Bioscientific Res. 2015. 5(6):599-604. Available at: [Link]
-
Pipecolic acid - Wikipedia. Available at: [Link]
-
Dömling, A., et al. Synthesis of novel pipecolic acid derivatives: a multicomponent approach from 3,4,5,6-tetrahydropyridines. Journal of the Chemical Society, Perkin Transactions 1. 2002, (18), 2046-2054. Available at: [Link]
- CN111995565A - A kind of preparation method of (S)-2-piperidinecarboxylic acid - Google Patents.
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC - PubMed Central. Available at: [Link]
-
Enantioselective Synthesis of Substituted Pipecolic Acid Derivatives - ACS Publications. Available at: [Link]
-
Synthesis of isonicotinoyl chloride - PrepChem.com. Available at: [Link]
- WO2009089842A1 - Process for producing pipecolic-2-acid-2',6'-xylidide useful as an intermediate for the preparation of local anesthetics - Google Patents.
-
Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors - ACG Publications. Available at: [Link]
-
Biosynthesis of L-Pipecolic Acid and Its Hydroxylated Derivatives: Enzyme, Engineering, and Synthesis Method - PubMed. Available at: [Link]
-
Preparation of Piperidines, Part 1: Substituted at Position 2 - YouTube. Available at: [Link]
-
A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - MDPI. Available at: [Link]
-
Interaction of Isonicotinic Acid Hydrazide with Carboxylic Acid Anhydrides. Available at: [Link]
-
(PDF) Synthesis of Conjugates of hyaluronic and nicotinic acids - ResearchGate. Available at: [Link]
- US3586678A - Isonipecotic acid derivatives - Google Patents.
-
Interactions between Isoniazid and α-Hydroxycarboxylic Acids - MDPI. Available at: [Link]
